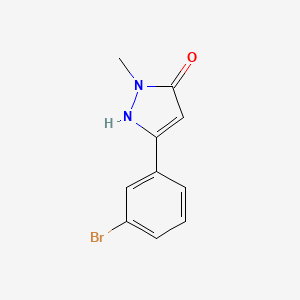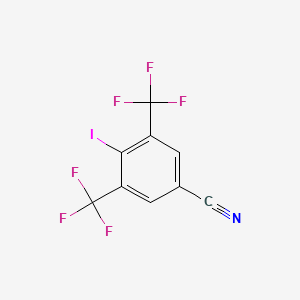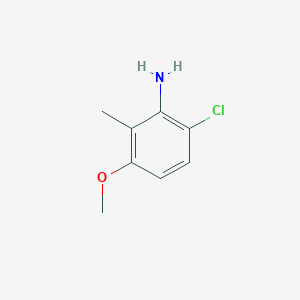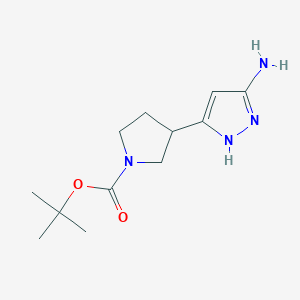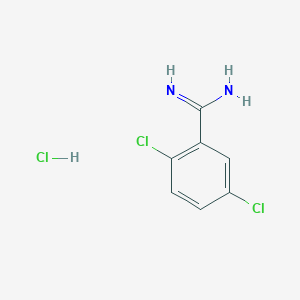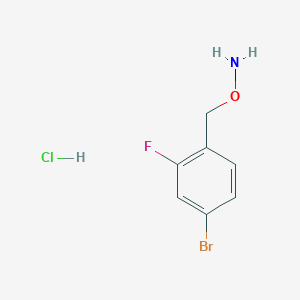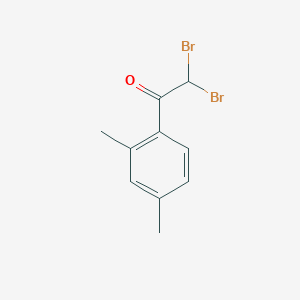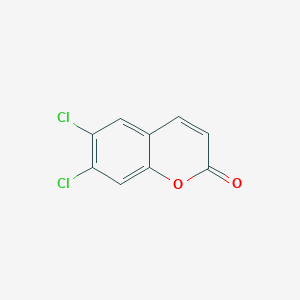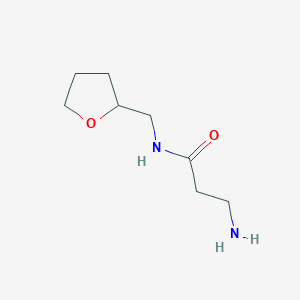
2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine: (MFCD32693214) is a chemical compound with the molecular formula C11H7Cl2F2N3O and a molecular weight of 306.10 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine involves multiple steps, typically starting with the preparation of the pyrazine ring followed by the introduction of the dichloropyridinyl and difluoromethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of automated systems and high-throughput experimentation to optimize reaction conditions and minimize waste. The preparation method is simple and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methoxypyrazine include:
- 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-methylpyrazine
- 2-((2,6-Dichloropyridin-4-yl)difluoromethyl)-5-ethoxypyrazine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C11H7Cl2F2N3O |
|---|---|
Peso molecular |
306.09 g/mol |
Nombre IUPAC |
2-[(2,6-dichloropyridin-4-yl)-difluoromethyl]-5-methoxypyrazine |
InChI |
InChI=1S/C11H7Cl2F2N3O/c1-19-10-5-16-7(4-17-10)11(14,15)6-2-8(12)18-9(13)3-6/h2-5H,1H3 |
Clave InChI |
QWTAQZUXPLKTIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(N=C1)C(C2=CC(=NC(=C2)Cl)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-4,5-dihydro-3H-benzo[e]indazole](/img/structure/B13695933.png)
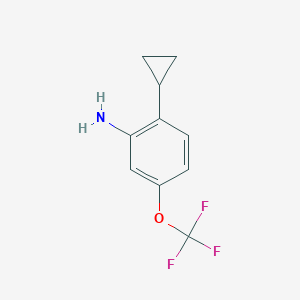
![Ethyl 1-(Cyclopropylmethyl)pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13695950.png)

![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-methylphenyl]propan-2-yl]-2-methylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13695963.png)
